1-Heptyn-3-ol, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyn-3-ol, (3S)- is an organic compound with the molecular formula C₇H₁₂O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
1-Heptyn-3-ol, (3S)- can be synthesized through various methods. One common synthetic route involves the reaction of a suitable alkyne precursor with a carbonyl compound, followed by reduction. For instance, the reaction of 1-heptyne with formaldehyde in the presence of a base can yield 1-heptyn-3-ol. Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Heptyn-3-ol, (3S)- undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Scientific Research Applications
1-Heptyn-3-ol, (3S)- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Medicine: Research into its potential pharmacological properties is ongoing, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1-Heptyn-3-ol, (3S)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Heptyn-3-ol, (3S)- can be compared with other similar compounds, such as:
3-Heptyn-1-ol: Similar in structure but with the hydroxyl group on the first carbon atom.
1-Heptyn-3-ol: The racemic mixture of the compound, containing both (3S)- and (3R)- enantiomers.
5-Hexyn-1-ol: A shorter chain alkyne alcohol with the hydroxyl group on the first carbon atom.
The uniqueness of 1-Heptyn-3-ol, (3S)- lies in its specific chiral configuration, which can lead to different reactivity and interactions compared to its racemic mixture or other positional isomers.
Properties
CAS No. |
51703-66-3 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3S)-hept-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m1/s1 |
InChI Key |
SHSFXAVQBIEYMK-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.